molecular formula C12H8BrN B8811933 2-(1-Bromonaphthalen-2-yl)acetonitrile CAS No. 6323-67-7

2-(1-Bromonaphthalen-2-yl)acetonitrile

Cat. No.: B8811933
CAS No.: 6323-67-7
M. Wt: 246.10 g/mol
InChI Key: RHQQHKIKBBTRBT-UHFFFAOYSA-N
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Description

2-(1-Bromonaphthalen-2-yl)acetonitrile is a brominated aromatic nitrile compound characterized by a naphthalene backbone substituted with a bromine atom at the 1-position and an acetonitrile group at the 2-position. Its synthesis typically involves bromination of 2-methylnaphthalene using Br₂ in acetic acid, followed by purification via aqueous workup and drying . The compound crystallizes in a monoclinic system (space group P2₁/n) with lattice parameters a = 11.3599 Å, b = 7.2379 Å, c = 11.8901 Å, and β = 102.538°, as confirmed by X-ray diffraction studies . Key spectral data include IR absorption bands at 2252 cm⁻¹ (C≡N stretch) and ¹H NMR signals at δ 8.27 (d, J = 8.2 Hz, 1H) for aromatic protons .

Properties

CAS No.

6323-67-7

Molecular Formula

C12H8BrN

Molecular Weight

246.10 g/mol

IUPAC Name

2-(1-bromonaphthalen-2-yl)acetonitrile

InChI

InChI=1S/C12H8BrN/c13-12-10(7-8-14)6-5-9-3-1-2-4-11(9)12/h1-6H,7H2

InChI Key

RHQQHKIKBBTRBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)CC#N

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Intermediate in Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals. The bromine atom in the structure allows for nucleophilic substitution reactions, enabling the introduction of various functional groups, which is essential for creating diverse chemical entities .

Case Study: Suzuki Cross-Coupling Reaction
One notable application of 2-(1-Bromonaphthalen-2-yl)acetonitrile is its role as a starting material for Suzuki cross-coupling reactions. In these reactions, it reacts with pinacol esters to form biaryl compounds, which are important in medicinal chemistry and materials science . The efficiency of this reaction highlights the compound's versatility in forming carbon-carbon bonds.

Medicinal Chemistry

Drug Development
In medicinal chemistry, this compound is utilized in the design and synthesis of potential drug candidates. Its ability to interact with biological targets can lead to the modulation of specific biochemical pathways, making it a candidate for further investigation in drug discovery programs .

Mechanism of Action
The mechanism of action of this compound often involves its interaction with enzymes or receptors within biological systems. The presence of the bromine atom enhances its electrophilic character, which can facilitate binding to hydrophobic pockets in proteins, potentially leading to therapeutic effects .

Material Science

Organic Electronics
The compound has applications in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its structural characteristics contribute to the electronic properties required for efficient charge transport and light emission .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds reveals distinct reactivity patterns. Below is a table summarizing some related compounds:

Compound NameStructural Features
1-BromonaphthaleneSimple brominated naphthalene without acetonitrile
4-Bromonaphthalen-2-ylacetonitrileSimilar acetonitrile group but different bromine position
2-(Fluoronaphthalen-1-yl)acetonitrileContains fluorine instead of bromine
1-(Bromomethyl)naphthaleneContains a bromoalkyl group instead of acetonitrile

The specific combination of a brominated naphthalene structure and an acetonitrile functional group in this compound provides it with distinct reactivity compared to its analogs, particularly in nucleophilic substitution reactions where the position of the bromine atom plays a critical role .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: 1-Bromo vs. 4-Bromo Substitution

The structural isomer (4-bromonaphthalen-2-yl)acetonitrile (CSD Refcode: BAGTEJ) exhibits distinct geometric differences. While the nitrile group in 2-(1-bromonaphthalen-2-yl)acetonitrile lies closer to the naphthalene plane (displacement: ~0.287 Å), the 4-bromo isomer shows a larger angular deviation (23.1° between the nitrile and naphthalene planes) . This difference influences electronic properties, as the spatial orientation of the nitrile group affects conjugation with the aromatic system.

Brominated Phenyl Acetonitrile Derivatives

Several brominated phenyl acetonitriles share functional similarities but lack the naphthalene backbone (Table 1):

Compound Name CAS No. Similarity Index Key Structural Feature
2-(4-Bromo-2-methylphenyl)acetonitrile 67197-53-9 0.87 Methyl-substituted phenyl ring
2-(2,6-Dibromophenyl)acetonitrile 16532-79-9 0.93 Di-ortho bromine substitution
2-(2-Bromophenyl)acetonitrile 31938-07-5 0.89 Mono-ortho bromine substitution

These compounds exhibit reduced aromatic conjugation compared to the naphthalene-based analog, leading to lower thermal stability and altered reactivity in cross-coupling reactions .

Cyclopropane-Containing Analog

2-[1-(Bromomethyl)cyclopropyl]acetonitrile (CAS: 338392-48-6) replaces the naphthalene system with a brominated cyclopropane ring. This structural variation results in a smaller molecular weight (174.038 g/mol vs. 246.1 g/mol) and a higher LogP (2.08 vs. ~2.5 for the naphthalene derivative), indicating increased hydrophobicity .

Acetamide Derivatives with Bromonaphthyl Groups

Compounds like VU0453660 (2-((1-bromonaphthalen-2-yl)oxy)-N-(thiazol-5-yl)acetamide) share the 1-bromonaphthalen-2-yl moiety but replace the nitrile with an acetamide group. This substitution enhances hydrogen-bonding capacity (e.g., LCMS m/z = 363.1 [M + H]⁺) and alters biological activity, as seen in cardiac tissue protection studies .

Electronic and Reactivity Profiles

Quantum chemical studies on related brominated nitriles (e.g., HOMO-LUMO distributions) suggest that the naphthalene system in this compound delocalizes electron density across the fused aromatic rings, enhancing electrophilic reactivity at the nitrile group compared to phenyl analogs . The LUMO energy is primarily localized on the nitrile and brominated ring, facilitating nucleophilic aromatic substitution (SNAr) reactions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(1-Bromonaphthalen-2-yl)acetonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via catalytic intramolecular arylation under continuous flow systems. A general procedure involves bromination of naphthalene derivatives followed by coupling with acetonitrile precursors. Optimization includes adjusting reaction time, temperature, and catalyst loading. For example, bromophenoxy acetaldehyde intermediates are synthesized using brominated naphthalene derivatives under controlled reflux conditions . Reaction monitoring via TLC or HPLC (using acetonitrile-based mobile phases) ensures purity and yield .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed, with data collected on diffractometers (e.g., Enraf–Nonius CAD-4). The compound crystallizes in a monoclinic system (space group P2₁/n) with lattice parameters a = 11.3599 Å, b = 7.2379 Å, c = 11.8901 Å, and β = 102.538°. SHELX programs (e.g., SHELXL-2018) are used for refinement, achieving R1 = 0.025 and wR2 = 0.063. Hydrogen atoms are placed geometrically, and non-hydrogen atoms are refined anisotropically .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the bromonaphthalene backbone and acetonitrile group. The aromatic protons appear as multiplet signals in δ 7.2–8.3 ppm.
  • FT-IR : Stretching vibrations for C≡N (~2240 cm⁻¹) and C-Br (~550 cm⁻¹) are key identifiers.
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 246.1 (M⁺) .

Advanced Research Questions

Q. How can experimental design principles improve the synthesis and analysis of this compound?

  • Methodological Answer : A factorial design approach optimizes parameters like solvent polarity (acetonitrile vs. ethanol), temperature, and catalyst concentration. For HPLC analysis, a face-centered central composite design (FCCD) evaluates mobile-phase composition (% acetonitrile), column temperature, and flow rate. Responses such as retention time (Rt) and peak symmetry (Sym) are modeled statistically to achieve resolution >2.0 .

Q. What contradictions exist in crystallographic data interpretation for halogenated naphthalene derivatives, and how are they resolved?

  • Methodological Answer : Discrepancies in bond lengths and angles (e.g., C-Br vs. C-Cl) may arise from thermal motion or disorder. SHELXL refinement with TWIN/BASF commands resolves twinning issues. For this compound, the C-Br bond length is refined to 1.897 Å, consistent with similar brominated aromatics. Discrepancies are minimized using high-resolution data (I > 2σ(I)) and rigorous R-factor convergence checks .

Q. How does the bromine atom influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine atom serves as an electrophilic site for Suzuki-Miyaura or Ullmann couplings. Steric hindrance from the naphthalene ring necessitates bulky ligands (e.g., XPhos) and elevated temperatures (80–120°C). Kinetic studies show a 1st-order dependence on catalyst (Pd(PPh₃)₄) concentration. Competing side reactions (e.g., dehalogenation) are suppressed using non-polar solvents (toluene) .

Q. What challenges arise in quantifying trace impurities of this compound using chromatographic methods?

  • Methodological Answer : Co-elution of structurally similar byproducts (e.g., de-brominated analogs) requires advanced separation techniques. A Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 3.5 µm) with gradient elution (acetonitrile/water, 0.1% formic acid) achieves baseline separation. Limit of detection (LOD) is enhanced to 0.1 µg/mL using diode-array detection (DAD) at 254 nm .

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